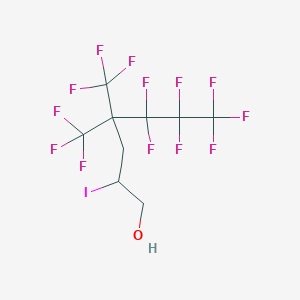
4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol
Descripción general
Descripción
The compound “4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol” is likely a fluorinated organic compound. Fluorinated compounds are often used in the pharmaceutical and chemical industries due to their unique properties, such as high thermal and chemical stability .
Chemical Reactions Analysis
Fluorinated compounds are known to participate in various chemical reactions. The presence of the trifluoromethyl group can significantly affect the reactivity of the compound .Aplicaciones Científicas De Investigación
Synthesis of Branched-Polyfluoroalkylsilanes
A study by Konakahara et al. (2000) explores the synthesis of branched-type polyfluoroalkylsilanes, including trichloro[4,4-bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluoroheptyl] silane, through the hydrosilylation reaction. This process emphasizes the regioselective β-addition of silanes to branched-type polyfluoroalkenes, facilitated by hydrogen hexachloroplatinate (IV) as a catalyst, highlighting the compound's role in producing materials with bent structures at the quaternary carbon, crucial for applications in material science and fluorine chemistry (Konakahara et al., 2000).
Polymer Science and Materials Engineering
In the field of polymer science, Lin et al. (1998) synthesized organo-soluble polyimides using a related compound, demonstrating these polymers' solubility in various solvents and their thermal stability. This research points to the potential of using such fluorinated compounds in developing new materials with specific desired properties, such as high thermal stability and solubility in polar solvents, which are essential for advanced engineering applications (Lin et al., 1998).
Advanced Organic Synthesis
Another application is found in the work of Yoshida et al. (1993), who explored the preparations and Michael reactions of fluorinated but-2-en-4-olides. This study underscores the versatility of fluorinated compounds in organic synthesis, particularly in constructing complex molecules with fluorinated moieties, which are of significant interest in pharmaceuticals and agrochemicals (Yoshida et al., 1993).
Surface Chemistry and Adsorption
Research on the surface properties of silica gels treated with fluorinated silylation agents by Monde et al. (1997) demonstrates the compound's impact on creating surfaces that are both hydrophobic and oleophobic. Such modified surfaces have broad applications, ranging from chromatography to coatings, where control over surface interactions is paramount (Monde et al., 1997).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5,5,6,6,7,7,7-heptafluoro-2-iodo-4,4-bis(trifluoromethyl)heptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F13IO/c10-5(11,6(12,13)9(20,21)22)4(7(14,15)16,8(17,18)19)1-3(23)2-24/h3,24H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJQBCMWSLFVDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)I)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F13IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Bis(trifluoromethyl)-2-iodo-5,5,6,6,7,7,7-heptafluoroheptan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1441945.png)

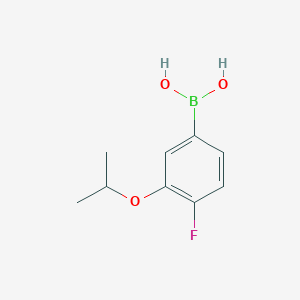
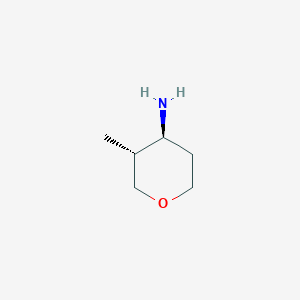

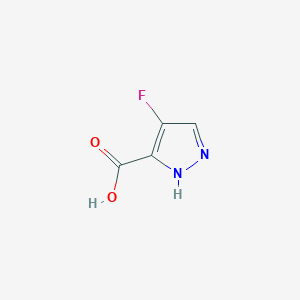
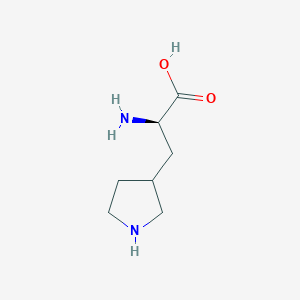

![9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one](/img/structure/B1441958.png)

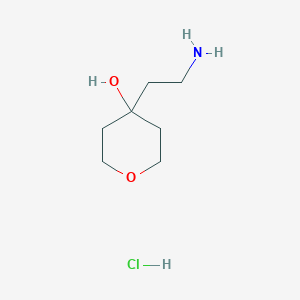

![6-Bromobenzo[D]isothiazole-3-carboxamide](/img/structure/B1441965.png)
